A Foundational Technical Profile of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
A Foundational Technical Profile of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate
Disclaimer: Publicly available information on 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is limited. This document serves as a foundational guide, consolidating available data from chemical databases and providing expert-driven insights into its potential synthesis and applications based on established principles of organic and medicinal chemistry. All data should be verified through experimental analysis.
Introduction and Overview
1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is a heterocyclic organic compound featuring a pyridine ring substituted with both an amino group and a dimethyl propanedioate (malonate) moiety. The strategic placement of a reactive malonic ester adjacent to an amino group on a pyridine scaffold suggests its potential utility as a versatile building block in synthetic chemistry. While extensive research on this specific molecule is not prevalent in peer-reviewed literature, its structural components are of significant interest in the fields of pharmaceutical and materials science. The aminopyridine core is a well-established pharmacophore, and malonic esters are crucial intermediates for the synthesis of a wide array of more complex molecules, including carboxylic acids, barbiturates, and other heterocyclic systems.[1] This guide provides a summary of its core properties and explores its prospective value for research and development professionals.
Chemical Identity and Structure
The fundamental identity of this compound is established by its structural formula and systematic nomenclature.
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IUPAC Name: dimethyl 2-(3-amino-2-pyridinyl)propanedioate[2]
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Molecular Formula: C₁₀H₁₂N₂O₄[2]
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CAS Number: 1373232-56-4[2]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate.
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are not widely published. The following table summarizes key descriptors computed from its molecular structure, which are valuable for predicting its behavior in various chemical and biological systems.[2]
| Property | Value | Source |
| Molecular Weight | 224.21 g/mol | PubChem[2] |
| Exact Mass | 224.07970687 Da | PubChem[2] |
| XLogP3 | 0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 5 | PubChem[2] |
| Topological Polar Surface Area | 91.5 Ų | PubChem[2] |
Interpretation for Researchers:
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The low XLogP3 value suggests a relatively hydrophilic character, indicating potential solubility in polar solvents.
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The presence of one hydrogen bond donor (the amino group) and five acceptors (two nitrogens and four oxygens) suggests the molecule can participate in significant hydrogen bonding, which will influence its melting point, boiling point, and interactions with biological targets.
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The Topological Polar Surface Area (TPSA) of 91.5 Ų is within a range often associated with good cell permeability, a critical factor in drug design.
Proposed Synthesis Pathway
While a specific, validated synthesis protocol for 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is not available in the literature, a plausible and efficient route can be proposed based on well-established named reactions in organic chemistry. A likely approach would be a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Method: Palladium-catalyzed cross-coupling reaction between a 2-halopyridine and dimethyl malonate.
Causality and Rationale: The C-2 position of the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when activated by an adjacent amino group and a leaving group (like a halogen). Dimethyl malonate can be readily deprotonated by a suitable base to form a soft nucleophile (a malonate enolate), which is ideal for this type of coupling reaction. Palladium catalysts are highly effective in facilitating the formation of carbon-carbon bonds between aryl halides and enolates.
Step-by-Step Conceptual Protocol:
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Reactant Preparation: Start with commercially available 2-chloro-3-aminopyridine or 2-bromo-3-aminopyridine as the electrophilic partner.
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Enolate Formation: In an inert, anhydrous solvent (e.g., THF, Dioxane), treat dimethyl malonate with a non-nucleophilic base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃)) to generate the corresponding sodium or potassium salt of the malonate enolate in situ.
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Coupling Reaction: To this mixture, add the 2-halo-3-aminopyridine and a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a ligand.
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Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. The optimal temperature will depend on the specific catalyst and solvent used but typically ranges from 80-120°C.
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Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The crude product can be purified using column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of the title compound.
Potential Applications in Research and Drug Development
The true value of 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate lies in its potential as a versatile chemical intermediate. Its structure combines two moieties of high interest in medicinal chemistry.
1. The Aminopyridine Scaffold: Pyridine and its derivatives are among the most common heterocyclic scaffolds found in approved drugs.[3] The amino group, in particular, can act as a key hydrogen bonding element for target engagement or serve as a handle for further chemical elaboration. Derivatives of 3-aminopyridine have been investigated for a range of biological activities, including their use in pharmaceuticals targeting neurological disorders.[4]
2. The Malonic Ester Moiety: Dimethyl malonate is a classic building block used for synthesizing a variety of functional groups.[1] The two ester groups can be:
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Hydrolyzed and Decarboxylated: To yield a substituted acetic acid derivative.
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Used in Condensation Reactions: With ureas or guanidines to form barbiturate-like heterocyclic rings.
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Further Alkylated: At the central carbon atom to introduce additional diversity.
Potential Research Directions:
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Scaffold for Kinase Inhibitors: The aminopyridine core is a known hinge-binding motif in many kinase inhibitors. The malonate portion could be elaborated to occupy other pockets of an enzyme's active site.
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Intermediate for Novel Heterocycles: The compound is primed for intramolecular cyclization reactions. For example, reaction of the amino group with one of the ester functionalities could lead to the formation of novel fused pyridopyrimidinone ring systems, which are themselves of interest in drug discovery.
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Fragment-Based Drug Discovery: This molecule could serve as a starting fragment for screening against various biological targets. Its favorable physicochemical properties make it a good candidate for fragment libraries.
Caption: Potential synthetic and application pathways for the title compound.
Conclusion
While 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate is not a widely characterized compound, its molecular architecture positions it as a promising and versatile intermediate for synthetic and medicinal chemists. The combination of a biologically relevant aminopyridine core with the synthetic flexibility of a malonic ester moiety offers numerous avenues for the creation of novel, complex molecules. The proposed synthesis provides a logical starting point for its preparation, and the outlined potential applications underscore its value for researchers engaged in the discovery of new therapeutics and functional materials. Further experimental validation of its properties and reactivity is warranted to fully unlock its potential.
References
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PubChem. 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate. Available from: [Link]
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Jirsova, K., et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available from: [Link]
-
Konecny, P., et al. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available from: [Link]
- Google Patents. WO2013090547A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
-
Stenutz. 1,3-dimethyl propanedioate. Available from: [Link]
-
G. Singh, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. Available from: [Link]
-
Ataman Kimya. DIETHYL PROPANEDIOATE. Available from: [Link]
-
ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available from: [Link]
- Google Patents. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane.
-
Pharmaffiliates. (Z)-3-(3-Bromo-4-fluorobenzylidene)isobenzofuran-1(3H)-one. Available from: [Link]
-
PubChem. Propanedioic acid, 2-amino-, 1,3-diethyl ester, hydrochloride (1:1). Available from: [Link]
-
Wikipedia. Diethyl malonate. Available from: [Link]
-
Organic Syntheses. diethyl aminomalonate hydrochloride. Available from: [Link]
Sources
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. 1,3-Dimethyl 2-(3-aminopyridin-2-yl)propanedioate | C10H12N2O4 | CID 75537187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
